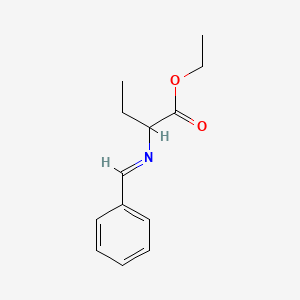

Ethyl 2-benzylideneaminobutyrate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 2-(benzylideneamino)butanoate |

InChI |

InChI=1S/C13H17NO2/c1-3-12(13(15)16-4-2)14-10-11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3 |

InChI Key |

HXZIPGKFXJYDLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)N=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-benzylideneaminobutyrate with three analogous esters, focusing on molecular structure, physical properties, and reactivity.

Ethyl 2-Bromoisobutyrate

- Molecular Formula : C₆H₁₁BrO₂ .

- Molar Mass : 195.05 g/mol .

- Density : 1.329 g/mL at 25°C .

- Key Differences: The bromine substituent at the α-carbon enhances electrophilicity, making it a preferred substrate in atom-transfer radical polymerization (ATRP) . Unlike this compound, it lacks the Schiff base moiety, limiting its utility in metal coordination or enantioselective catalysis.

Ethyl 2-Methylbutanoate

- Molecular Formula : C₇H₁₄O₂ .

- Synonyms: Ethyl α-methylbutyrate, FEMA 2443 .

- Key Differences: The methyl group at the α-carbon confers a fruity odor, making it valuable in flavor and fragrance industries .

Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: Features a benzoylamino (–NHCOC₆H₅) group instead of benzylideneamino .

- Reactivity: Reacts with aromatic amines under acid catalysis to form enamine esters, a pathway that may parallel the behavior of this compound in similar conditions .

- Key Differences: The ketone group at the β-position enables nucleophilic addition reactions, whereas the Schiff base in this compound favors imine-related transformations.

Comparative Data Table

Research Findings and Limitations

- Synthetic Pathways: this compound likely forms via condensation of ethyl 2-aminobutyrate with benzaldehyde, analogous to the synthesis of methyl 2-benzoylamino-3-oxobutanoate .

- Reactivity: The Schiff base group enables coordination with transition metals (e.g., Cu, Ni), a feature absent in non-nitrogenated analogs like ethyl 2-bromoisobutyrate .

- Gaps in Data: No direct studies on its biological activity or industrial applications were found in the provided evidence. Comparative inferences rely on structural analogs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural identity of Ethyl 2-benzylideneaminobutyrate?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to quantify purity, targeting ≥98% as per JECFA/FCC standards for analogous esters. Ensure column selection (e.g., polar stationary phase) and temperature programming align with the compound’s volatility .

- Spectroscopic Techniques :

- NMR : Compare experimental - and -NMR spectra with reference data from spectral databases (e.g., SDBS, Wiley Registry) to confirm the Schiff base structure (C=N bond) and ester functionality .

- IR : Validate the presence of characteristic peaks (e.g., C=O stretch at ~1700–1750 cm, C=N stretch at ~1600–1650 cm) .

- Physical Properties : Measure refractive index (1.402–1.407) and specific gravity (0.866–0.871) to verify consistency with structurally similar esters .

Q. How can this compound be synthesized, and what parameters require strict control?

- Methodological Answer :

- Synthetic Route : Condensation of ethyl 2-aminobutyrate with benzaldehyde under acidic or solvent-free conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Critical Parameters :

- Stoichiometry : Maintain a 1:1 molar ratio of amine to aldehyde to minimize imine polymerization.

- pH Control : Use mild acids (e.g., acetic acid) to catalyze Schiff base formation without hydrolyzing the ester group .

- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR chemical shift discrepancies) be resolved during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with multiple databases (e.g., SDBS, NIST) and published analogs. For example, unexpected shifts may arise from conformational flexibility (e.g., staggered vs. eclipsed ethyl groups) .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and identify the most stable conformer .

- Solvent Effects : Re-run NMR in deuterated solvents of varying polarity (e.g., CDCl vs. DMSO-d) to assess solvent-induced shifts .

Q. What experimental strategies are optimal for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent blanks .

- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) using ELISA .

- Dose-Response Studies : Perform IC calculations with non-linear regression analysis (e.g., GraphPad Prism) to quantify potency .

- Mechanistic Probes : Use fluorescent probes (e.g., DCFH-DA for ROS detection) to explore redox-related activity .

Q. How can researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent volume). Use ANOVA to identify significant factors .

- Quality Control Protocols : Implement in-process checks (e.g., mid-reaction TLC, pH monitoring) to detect deviations early .

- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., hydrolyzed esters, aldol adducts) and adjust reaction conditions accordingly .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in studies involving this compound under varying laboratory conditions?

- Methodological Answer :

- Standardized Protocols : Document exact solvent grades, equipment models (e.g., GC column specifications), and ambient conditions (humidity/temperature) .

- Interlab Validation : Collaborate with independent labs to replicate key findings, using harmonized SOPs .

- Data Archiving : Share raw spectral data (e.g., NMR FID files) in public repositories (e.g., Zenodo) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.